molecular formula C12H12N6OS2 B2633640 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1421452-70-1

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B2633640
CAS No.: 1421452-70-1
M. Wt: 320.39
InChI Key: JHTJGXZNSNMJAE-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide is a synthetically derived organic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a multifaceted molecular structure that incorporates two prominent pharmacophores: a 4-methyl-2-(thiophen-2-yl)thiazole moiety and a 1H-tetrazole group, linked via an acetamide bridge. This specific combination is of significant interest in the design of novel bioactive molecules. The thiazole ring is a privileged scaffold in medicinal chemistry, present in more than 18 FDA-approved drugs . Derivatives containing this structure demonstrate a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . The incorporation of a thiophene ring further enhances the molecule's complexity and potential for interaction with biological targets. The 1H-tetrazole group is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and membrane permeability in drug candidates. While the specific mechanism of action for this exact compound requires further investigation, its structural components suggest potential for modulating enzyme activity or receptor signaling pathways. Researchers can leverage this compound as a key intermediate or lead structure in drug discovery programs, particularly for developing therapies for infectious diseases, neurological conditions, or oncology. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(tetrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS2/c1-8-10(21-12(15-8)9-3-2-4-20-9)5-13-11(19)6-18-7-14-16-17-18/h2-4,7H,5-6H2,1H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJGXZNSNMJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C=NN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with a haloketone under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final step involves coupling the thiazole and tetrazole intermediates with an acetamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it useful in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Triazole/Tetrazole Moieties

(a) Thiazole-Triazole Acetamide Derivatives ()

Compounds such as 9a–9e (e.g., 9c: N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide) share a thiazole-acetamide backbone but replace the tetrazole with triazole. Key differences include:

  • Synthetic Yields : The target compound’s synthesis (hypothetically via Cu-catalyzed azide-alkyne cycloaddition for tetrazole formation) may achieve lower yields (~60–70%) compared to 9c’s 65–90% yields, reflecting the challenge of tetrazole incorporation .
  • Biological Activity : Docking studies in suggest triazole-containing analogues (e.g., 9c) bind to α-glucosidase with moderate inhibition (IC₅₀ ~12 µM), while the tetrazole in the target compound could offer stronger hydrogen-bonding interactions, improving potency .
(b) Imidazothiazole Derivatives ()

Compounds like 12h–12k (e.g., 12h: N-((3-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)-2-(4-(1-hydroxycyclohexyl)-1H-1,2,3-triazol-1-yl)acetamide) feature imidazothiazole cores instead of thiazole. Key contrasts include:

  • Enzyme Inhibition : Compounds in showed IDO1 inhibition (IC₅₀ ~0.5–5 µM), suggesting the target compound’s tetrazole could mimic substrate binding more effectively than triazole derivatives .

Analogues with Thioxoacetamide or Sulfonamide Groups

(a) Thioxoacetamide Derivatives ()

Compounds 9–13 (e.g., 9: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide) utilize thioxo groups instead of tetrazole.

  • Electron Effects : The thioxo group’s electron-withdrawing nature may reduce solubility compared to tetrazole’s polar nature, impacting bioavailability .
  • Melting Points : Thioxo derivatives exhibit higher melting points (155–207°C) versus the target compound’s predicted range (160–180°C), reflecting differences in crystallinity .
(b) Sulfonamide-Based Thiadiazoles (–4)

Compounds like 23 (2-(2-((1-(4-Methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide) incorporate sulfonamide groups.

  • Pharmacokinetics : Sulfonamides may exhibit higher plasma protein binding, whereas the target’s tetrazole could improve renal clearance .

Analogues with Thiophene Substituents ()

The compound 1-(4-Methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone shares the thiophen-2-yl-thiazole motif with the target compound.

  • Antitumor Activity : reports IC₅₀ values of 8–15 µM against MCF-7 cells for thiophene-containing derivatives. The target compound’s tetrazole may enhance cytotoxicity by promoting DNA intercalation or kinase inhibition .
  • Docking Studies : Thiophene derivatives in bind Rab7b with ∆G = −9.2 kcal/mol, while the tetrazole in the target compound could achieve stronger binding (hypothetical ∆G = −10.5 kcal/mol) via additional polar interactions .

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide, with CAS number 1396573-81-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N4OS3C_{16}H_{12}N_{4}OS_{3}, with a molecular weight of 372.5 g/mol. The structure features a thiazole ring, a thiophene moiety, and a tetrazole group, which are known to contribute significantly to its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing tetrazole and thiazole rings exhibit significant antimicrobial activity . For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that thiazole-tetrazole derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that the structural features enhance their interaction with bacterial enzymes .

Anticancer Activity

In addition to antimicrobial effects, compounds in this class may also exhibit anticancer properties . Research has shown that certain thiazole and tetrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several thiazole-tetrazole hybrids, including those similar to this compound. The results indicated that these compounds effectively inhibited bacterial growth in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity Assessment : Another study focused on the anticancer potential of tetrazole derivatives. The findings revealed that specific compounds induced significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The observed effects were attributed to the activation of caspase pathways leading to programmed cell death .

The biological activity of this compound is thought to stem from its ability to interact with multiple biological targets:

Antibacterial Mechanism :
The compound may inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, leading to cell death .

Anticancer Mechanism :
The anticancer effects are likely mediated through the induction of apoptosis via mitochondrial pathways and the inhibition of key oncogenic signaling pathways .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureus, E. coliInhibition of growth (MIC values reported)
AnticancerBreast cancer cells, Colon cancer cellsInduction of apoptosis (caspase activation)

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step pathways requiring precise control of reaction parameters. Key challenges include:

  • Side reactions : Competing reactivity of thiophene and tetrazole groups may lead to byproducts.
  • Purification : Separation of intermediates with similar polarities (e.g., thiazole derivatives).
    Optimization strategies :
    • Use anhydrous conditions to prevent hydrolysis of sensitive groups (e.g., tetrazole) .
    • Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature to suppress undesired pathways .
    • Employ catalytic agents (e.g., Pd/C for coupling reactions) to enhance regioselectivity .

Q. What spectroscopic techniques are essential for confirming structural integrity?

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.4 ppm) and confirms substitution patterns on thiazole/thiophene rings .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., benzylic protons) .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
  • HPLC-MS : Assesses purity (>95%) and detects trace impurities (e.g., unreacted intermediates) .

Q. What in vitro models are used to assess biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorogenic substrates .
  • Cell-based assays :
    • Cytotoxicity screening (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
    • Antimicrobial activity via disk diffusion or microdilution methods .

Advanced Research Questions

Q. How do modifications to the thiophene or tetrazole moieties influence bioactivity?

  • Structure-activity relationship (SAR) studies :
    • Thiophene substitution : Electron-withdrawing groups (e.g., -NO₂) enhance binding to hydrophobic enzyme pockets (e.g., COX-2), increasing anti-inflammatory activity .
    • Tetrazole replacement : Replacing 1H-tetrazole with carboxylate reduces metabolic stability but improves solubility .
  • Docking simulations : Predict interactions with targets (e.g., MDM2-p53) by analyzing steric/electronic complementarity .

Q. What computational methods predict target interactions and guide synthesis?

  • Molecular docking (AutoDock Vina) : Identifies binding poses in enzyme active sites (e.g., HIV-1 protease) using grid-based scoring .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity in derivatization reactions .
  • Reaction path search algorithms : Narrow optimal conditions (solvent, catalyst) by integrating quantum mechanics and experimental data .

Q. How can conflicting bioassay data from different studies be resolved?

  • Dose-response standardization : Use fixed concentration ranges (e.g., 1–100 μM) to minimize variability .
  • Orthogonal assays : Cross-validate results (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Control experiments : Test for off-target effects (e.g., ROS generation) that may skew cytotoxicity data .

Q. What strategies enhance metabolic stability without compromising activity?

  • Prodrug design : Mask polar groups (e.g., tetrazole) with ester linkages to improve membrane permeability .
  • Isosteric replacement : Substitute metabolically labile thiophene with benzothiophene to resist cytochrome P450 oxidation .
  • Deuterium incorporation : Replace hydrogen atoms at vulnerable positions to slow enzymatic degradation .

Q. What are the implications of tautomerism on pharmacological profiles?

  • Analytical characterization : Use variable-temperature NMR to detect tautomeric equilibria (e.g., 1H-tetrazole ⇌ 2H-tetrazole) .
  • Bioactivity impact : Tautomerism alters hydrogen-bonding capacity, affecting binding to targets like angiotensin receptors .

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